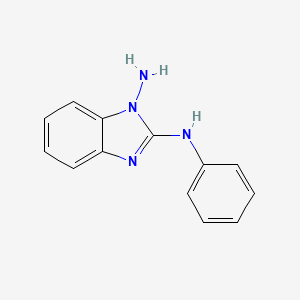

2-N-phenylbenzimidazole-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-N-phenylbenzimidazole-1,2-diamine is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Antiviral Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 2-N-phenylbenzimidazole-1,2-diamine, as antiviral agents. For instance, a series of benzimidazole derivatives demonstrated significant activity against Bovine Viral Diarrhea Virus (BVDV). The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzimidazole scaffold enhanced antiviral potency. Compounds with electron-donating groups showed better efficacy, with effective concentrations (EC50) ranging from 0.09 to 41 µM .

1.2 Antitumor Properties

Research has indicated that 2-N-phenylbenzimidazole derivatives exhibit antitumor activity. A study synthesized a range of fluorinated and non-fluorinated derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results suggested that modifications on the phenyl ring significantly influenced the cytotoxicity profiles, indicating a promising avenue for cancer therapeutics .

Materials Science Applications

2.1 Corrosion Inhibition

The compound has also found applications in corrosion science. Studies have shown that 2-N-phenylbenzimidazole can act as an effective inhibitor for hydrogen sulfide-induced corrosion in metals. Quantum chemical calculations demonstrated a strong correlation between the molecular structure of the compound and its inhibition efficiency, suggesting its potential use in protective coatings .

2.2 Synthesis of Advanced Materials

Benzimidazole derivatives serve as precursors for synthesizing advanced materials such as iridium(III) complexes used in photonic applications. The synthesis of neutral bisheteroleptic iridium(III) complexes incorporating 2-N-phenylbenzimidazole as a cyclometallating ligand has been reported, showcasing their potential in light-emitting devices and catalysis .

Table 1: Summary of Synthesis Methods

| Method Description | Yield (%) | Solvent Used | Environmental Impact |

|---|---|---|---|

| Traditional method with organic solvents | Variable | Organic solvents | High pollution risk |

| Green method using water | 96.3 | Water | Eco-friendly |

Case Studies

4.1 Antiviral Efficacy Study

In a controlled study, MDBK cells were treated with various concentrations of 2-N-phenylbenzimidazole derivatives to assess their antiviral efficacy against BVDV. The results indicated significant viral inhibition at specific concentrations, reinforcing the compound's potential as an antiviral agent .

4.2 Corrosion Inhibition Study

A detailed investigation into the corrosion inhibition properties was conducted using electrochemical methods to evaluate the effectiveness of 2-N-phenylbenzimidazole on metal surfaces exposed to corrosive environments. The findings revealed that the compound significantly reduced corrosion rates, making it suitable for industrial applications .

Analyse Des Réactions Chimiques

Cyclization and Condensation Reactions

The compound participates in cyclization reactions due to its diamine functionality. For example:

-

Reaction with Carbonyl Compounds : Under acidic conditions, the diamine reacts with aldehydes or carboxylic acids to form substituted benzimidazoles. A study demonstrated that o-phenylenediamine derivatives condense with benzaldehyde in the presence of sodium bisulfite in water to yield 2-phenylbenzimidazole derivatives at 80–90°C with 96.3% efficiency . Similar reactivity is expected for 2-N-phenylbenzimidazole-1,2-diamine, where the pendant amines could engage in further cyclization.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclization | Benzaldehyde, NaHSO₃, H₂O, 85°C | Benzimidazole derivative | 96.3% |

Coordination Chemistry

The benzimidazole nitrogen and amine groups enable coordination with transition metals. For instance:

-

Iridium(III) Complex Formation : Neutral bisheteroleptic iridium complexes were synthesized using 2-phenylbenzimidazole derivatives as cyclometallating ligands. The nitrogen atoms in the benzimidazole ring and amines likely facilitate chelation, as evidenced by NMR and X-ray crystallography .

Example Reaction :

2-N-phenylbenzimidazole-1,2-diamine+IrCl3→Ir(III) complex

Key Data: Phosphorescent complexes showed emission wavelengths dependent on substituent positions .

Acylation and Substitution Reactions

The primary amines undergo nucleophilic substitution or acylation:

-

Acetamide Formation : Reacting with acetyl chloride or benzoyl chloride in basic media yields acetamide derivatives. A study on 2-phenylbenzimidazole-1-acetamide synthesis reported IR peaks at 1686 cm⁻¹ (C=O stretch) and NMR signals for aromatic protons (δ 7.0–8.5 ppm) .

Example Reaction :

2-N-phenylbenzimidazole-1,2-diamine+CH3COCl→Acetamide derivative

Oxidative Condensation

In the presence of oxidants, the compound participates in aerobic oxidative condensations:

-

One-Pot Synthesis with Alcohols : Using ionic liquid ([MIMPs]⁺Cl⁻), NaNO₂, and TEMPO, benzyl alcohol and o-phenylenediamine derivatives form 2-substituted benzimidazoles at 45–55°C. Yields up to 95% were achieved in CH₃CN/H₂O solvent systems .

Key Conditions :

-

Catalyst: [MIMPs]⁺Cl⁻/NaNO₂/TEMPO (20/8/5 mol%)

-

Solvent: CH₃CN/H₂O (10:1)

Structural and Spectroscopic Insights

Propriétés

Numéro CAS |

5856-52-0 |

|---|---|

Formule moléculaire |

C13H12N4 |

Poids moléculaire |

224.26 g/mol |

Nom IUPAC |

2-N-phenylbenzimidazole-1,2-diamine |

InChI |

InChI=1S/C13H12N4/c14-17-12-9-5-4-8-11(12)16-13(17)15-10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) |

Clé InChI |

PBEIJMIMHTVPST-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2N |

SMILES canonique |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.